molecular formula C21H24O7 B15127069 9-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl 3-methylbutanoate

9-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl 3-methylbutanoate

Cat. No.: B15127069
M. Wt: 388.4 g/mol
InChI Key: KLUTZDJBVDPOFE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of suksdorfin involves the extraction of the compound from the fruit of Lomatium suksdorfii. The detailed synthetic routes and reaction conditions are not extensively documented in the literature. it is known that suksdorfin can be isolated and purified using standard extraction and chromatographic techniques .

Industrial Production Methods

Industrial production methods for suksdorfin are not well-documented. Given its natural occurrence in Lomatium suksdorfii, large-scale extraction from the plant material may be a feasible approach. Further research and development are needed to optimize industrial production methods.

Chemical Reactions Analysis

Types of Reactions

Suksdorfin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving suksdorfin include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of suksdorfin include its oxidized and reduced derivatives, as well as various substituted analogs .

Mechanism of Action

Suksdorfin exerts its effects through several mechanisms:

Comparison with Similar Compounds

Suksdorfin is unique among coumarin derivatives due to its dual activity in promoting adipocyte differentiation and inhibiting HIV-1 replication. Similar compounds include:

These compounds share some biological activities with suksdorfin but differ in their specific mechanisms of action and molecular targets.

Properties

IUPAC Name

(9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) 3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O7/c1-11(2)10-16(24)27-19-17-14(28-21(4,5)20(19)25-12(3)22)8-6-13-7-9-15(23)26-18(13)17/h6-9,11,19-20H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUTZDJBVDPOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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